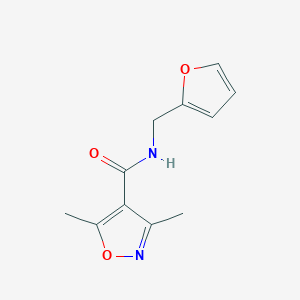

N-(2-furylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-furylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and applications in various fields, including agriculture and pharmaceuticals.

Synthesis Analysis

- The synthesis of isoxazole derivatives, like N-(2-furylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide, often involves strategies such as 1,3-dipolar cycloaddition reactions. A study by Hamper et al. (1995) detailed the synthesis of related isoxazole compounds through 1,3-dipolar cycloaddition of haloalkyl-substituted acetylenic esters and nitrile oxide intermediates (Hamper et al., 1995).

Molecular Structure Analysis

- The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. The molecular structure of a related compound, 2,6-Dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, was studied by Rodier et al. (1993), where the compound was found to consist of approximately planar groups, indicating the planarity common in such compounds (Rodier et al., 1993).

Chemical Reactions and Properties

- Isoxazole derivatives participate in various chemical reactions, such as nucleophilic substitutions and oxidation reactions. Yu et al. (2009) explored the chemistry of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, demonstrating the versatility of isoxazole compounds in chemical reactions (Yu et al., 2009).

Physical Properties Analysis

- Isoxazole derivatives typically have distinct physical properties, such as melting points, boiling points, and solubility, which can be influenced by the nature of their substituents. These properties are crucial in determining their applications and handling.

Chemical Properties Analysis

- The chemical properties of isoxazole compounds, including reactivity, stability, and acidity, are influenced by the isoxazole ring and its substituents. Earl et al. (1979) examined the antileukemic activities of furanyl and pyranyl derivatives of isoxazole compounds, highlighting their bioactivity as a significant chemical property (Earl et al., 1979).

Scientific Research Applications

Catalytic Applications

N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, a compound structurally similar to N-(2-furylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide, has been utilized as a ligand to obtain bimetallic boron-containing heterogeneous catalysts for the Suzuki reaction in aqueous media. This catalytic process is pivotal for synthesizing heterobiaryls containing furyl and thienyl rings, indicating the compound's potential in facilitating complex organic reactions and synthesis of biologically active molecules (Bumagin et al., 2019).

Antimicrobial and Antioxidant Activities

A series of N-substituted carboxamide compounds, related to the structural framework of N-(2-furylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide, demonstrated promising antimicrobial and antioxidant activities. These compounds were synthesized using bioactive aromatic heterocyclic carboxylic acids and screened for their biological activities. Several compounds exhibited significant antimicrobial activity against tested microorganisms and notable radical scavenging and ferrous ion chelating activity, highlighting their potential for further pharmaceutical development (Sindhe et al., 2016).

Solar Energy Conversion

Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine ligands bearing carboxylic acid substituents have been synthesized for use in copper-based dye-sensitized solar cells (DSCs). The incorporation of such structures into DSCs aims to improve the efficiency of solar energy conversion, indicating the potential of N-(2-furylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide analogs in enhancing the performance of renewable energy technologies (Constable et al., 2009).

Antituberculosis Activity

Compounds synthesized from N-(2-furylmethyl)-3,5-dimethyl-4-isoxazolecarboxamide and its structural analogs have shown potent activity against multi- and extensive drug-resistant strains of Mycobacterium tuberculosis. This highlights the potential of such compounds in addressing the global challenge of tuberculosis, especially in the development of new treatments for drug-resistant forms of the disease (Moraski et al., 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-(furan-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-7-10(8(2)16-13-7)11(14)12-6-9-4-3-5-15-9/h3-5H,6H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODXWQAKBGFWTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)

![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)

![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5560316.png)

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)